molecular formula C11H11ClF3IO2 B12533048 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide CAS No. 653578-14-4

3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide

Cat. No.: B12533048
CAS No.: 653578-14-4
M. Wt: 394.55 g/mol
InChI Key: OJVVOORDDRIAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide typically involves several steps:

    Starting Materials: The synthesis begins with 2-chloro-4-(2,2,2-trifluoroethoxy)phenol and 3-iodopropanol.

    Reaction Conditions: The phenol is first reacted with an appropriate base to form the phenoxide ion. This intermediate is then reacted with 3-iodopropanol under suitable conditions to form the desired product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide can undergo various chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide group.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are crucial for determining the course of the reaction.

    Major Products: The products formed depend on the specific reaction pathway, but may include derivatives with modified functional groups.

Scientific Research Applications

3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide involves its interaction with molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.

    Pathways Involved: The specific pathways depend on the biological context, but may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 2-chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid and 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.

    Uniqueness: The presence of the iodide group and the specific arrangement of functional groups confer unique chemical and biological properties to the compound.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

653578-14-4

Molecular Formula

C11H11ClF3IO2

Molecular Weight

394.55 g/mol

IUPAC Name

2-chloro-1-(3-iodopropoxy)-4-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C11H11ClF3IO2/c12-9-6-8(18-7-11(13,14)15)2-3-10(9)17-5-1-4-16/h2-3,6H,1,4-5,7H2

InChI Key

OJVVOORDDRIAMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)Cl)OCCCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.